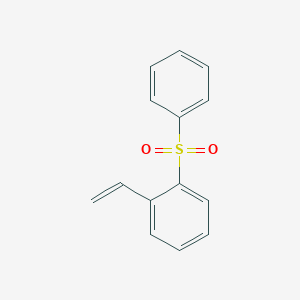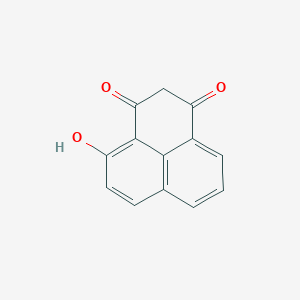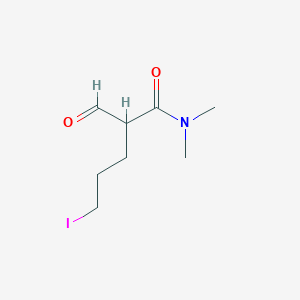
2-Formyl-5-iodo-N,N-dimethylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-5-iodo-N,N-dimethylpentanamide is an organic compound with the molecular formula C8H14INO2 It is characterized by the presence of an iodine atom, a formyl group, and a dimethylpentanamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-5-iodo-N,N-dimethylpentanamide typically involves the iodination of a precursor compound followed by formylation. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the molecule. The formyl group can then be introduced through a formylation reaction using reagents such as formic acid or formyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and formylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Formyl-5-iodo-N,N-dimethylpentanamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 2-Carboxy-5-iodo-N,N-dimethylpentanamide.
Reduction: 2-Hydroxymethyl-5-iodo-N,N-dimethylpentanamide.
Substitution: 2-Formyl-5-azido-N,N-dimethylpentanamide.
Aplicaciones Científicas De Investigación
2-Formyl-5-iodo-N,N-dimethylpentanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive iodine atom.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Formyl-5-iodo-N,N-dimethylpentanamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Formyl-5-bromo-N,N-dimethylpentanamide: Similar structure but with a bromine atom instead of iodine.
2-Formyl-5-chloro-N,N-dimethylpentanamide: Similar structure but with a chlorine atom instead of iodine.
2-Formyl-5-fluoro-N,N-dimethylpentanamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
2-Formyl-5-iodo-N,N-dimethylpentanamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can lead to different interaction patterns and reactivity profiles.
Propiedades
Número CAS |
105664-94-6 |
|---|---|
Fórmula molecular |
C8H14INO2 |
Peso molecular |
283.11 g/mol |
Nombre IUPAC |
2-formyl-5-iodo-N,N-dimethylpentanamide |
InChI |
InChI=1S/C8H14INO2/c1-10(2)8(12)7(6-11)4-3-5-9/h6-7H,3-5H2,1-2H3 |
Clave InChI |
JSLHZSYVGVGTAV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C(CCCI)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


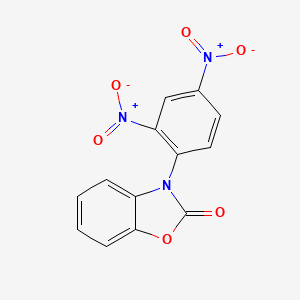
![2-[(2-Methyl-1H-indol-3-yl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14319825.png)
![7,8-Dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline](/img/structure/B14319828.png)

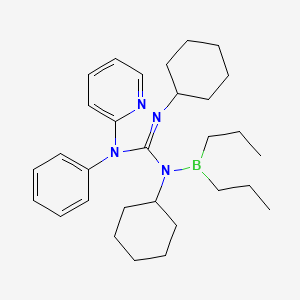
![2-Hydroxy-5-{1-[2-(1-phenylethyl)phenyl]ethyl}benzoic acid](/img/structure/B14319849.png)
![2-[(15-Bromopentadecyl)oxy]oxane](/img/structure/B14319853.png)
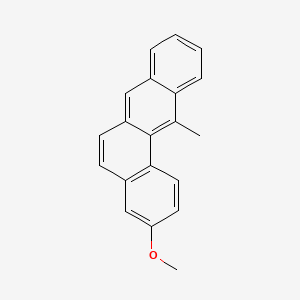
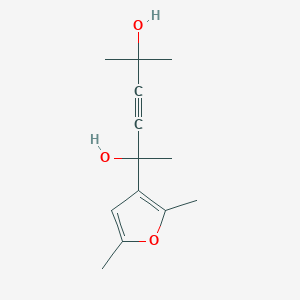
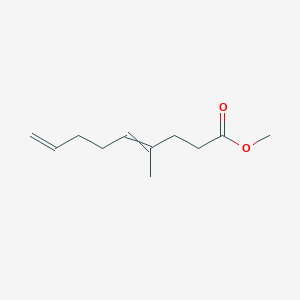
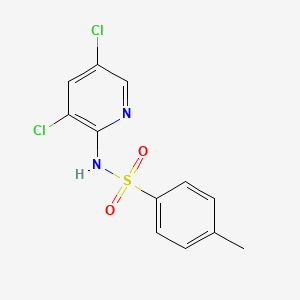
![Phosphine, bis[(2-bromophenyl)methyl]methyl-](/img/structure/B14319891.png)
